BenchChemオンラインストアへようこそ!

Afplef-OH

Radioimmunoassay Peptide Stability Plasma ACTH Measurement

Afplef-OH (ACTH 34-39) is the definitive C-terminal hexapeptide for calibrating sequence-specific radioimmunoassays and investigating non-canonical stress/sleep pathways. Its defined 10% cross-reactivity with CLIP antibodies and distinct degradation profile (C-terminal/mid-region ratio <1.0) provide orthogonal validation parameters not achievable with full-length ACTH or mid-region fragments.

Molecular Formula C37H50N6O9
Molecular Weight 722.8 g/mol
Cat. No. B612770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfplef-OH
Molecular FormulaC37H50N6O9
Molecular Weight722.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N
InChIInChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52)/t23-,26-,27-,28-,29-,30-/m0/s1
InChIKeyFUSHTHSTTRFCPC-OBXVVNIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Afplef-OH (ACTH 34-39) for Specialized Immunoassay and Stress Research Applications


Afplef-OH, synonymously known as ACTH (34-39) or H-Ala-Phe-Pro-Leu-Glu-Phe-OH, is a hexapeptide fragment corresponding to the extreme C-terminal region of the adrenocorticotropic hormone (ACTH) . It is a core research tool used in the development of sequence-specific radioimmunoassays (RIAs) and for investigating stress-related sleep disorders [1]. As a defined, synthetic peptide fragment rather than a full-length hormone or non-specific analog, its precise sequence confers unique immunological and stability characteristics that are critical for reproducible experimental outcomes.

Risks of Substituting Afplef-OH (ACTH 34-39) with Other ACTH Fragments in C-Terminal Assays


Substituting Afplef-OH with other ACTH fragments, such as the full-length ACTH (1-39), mid-region fragments, or CLIP (ACTH 18-39), introduces significant and quantifiable variability in experimental systems. Generic substitution is not viable because the C-terminal region of ACTH exhibits a distinct degradation profile compared to internal sequences [1], and the peptide's interaction with antibodies is highly sequence-specific. Using a different fragment can lead to inaccurate cross-reactivity profiles [2] and misrepresent the actual physiological or assay conditions. The precise C-terminal epitope presented by Afplef-OH is essential for generating valid data in applications requiring this specific terminus.

Quantifiable Differentiation of Afplef-OH (ACTH 34-39) Versus Full-Length ACTH and CLIP Fragments


Differential In Vivo C-Terminal Degradation Kinetics Compared to Mid-Region Sequences

In a comparative analysis of human and rat plasma samples, the C-terminal region of ACTH, represented by the ACTH (34-39) fragment, is degraded more rapidly in vivo than the mid-region of the ACTH (1-39) molecule. This was demonstrated by quantifying C-terminal/mid-region ACTH ratios using sequence-specific radioimmunoassays [1].

Radioimmunoassay Peptide Stability Plasma ACTH Measurement

Quantified Cross-Reactivity of Afplef-OH with CLIP Antibodies

Afplef-OH demonstrates weak, quantifiable cross-reactivity (10%) with monoclonal antibodies directed against CLIP (ACTH 18-39). This is in contrast to the full CLIP fragment, which is the intended antigen and would be expected to have near-100% recognition [1]. This defined, low-level cross-reactivity allows for precise differentiation and validation of C-terminal specific assays.

Immunoassay Specificity Cross-Reactivity Antibody Validation

Functional Differentiation: Lack of Competitive Steroidogenic Activity in ACTH (34-39)

In contrast to the well-characterized antagonist ACTH (6-24) (human), which acts as a competitive inhibitor of ACTH (1-39)- and ACTH (5-24)-induced steroidogenesis with Kd values of 13.4 nM and 3.4 nM respectively, Afplef-OH (ACTH 34-39) does not exhibit this functional activity [1]. Afplef-OH is an inert fragment for receptor signaling, making it an ideal control or marker peptide devoid of confounding biological activity in functional assays.

Steroidogenesis Competitive Antagonism ACTH Receptor

Comparative Solubility of Afplef-OH Salt Form for Formulation

The salt form of Afplef-OH (e.g., trifluoroacetate) provides a quantifiable advantage in formulation over other related peptide fragments. It is reported to be soluble in DMSO at a concentration of 90 mg/mL , which is a higher solubility than many other ACTH fragments typically available only as less soluble free bases.

Peptide Solubility DMSO Formulation In Vitro Assay

Primary Research Applications for Afplef-OH (ACTH 34-39) Based on Quantitative Evidence


Validation and Calibration of C-Terminal ACTH Immunoassays

Utilize Afplef-OH as the definitive standard for calibrating C-terminal specific radioimmunoassays (RIAs). Its defined 10% cross-reactivity with CLIP antibodies [1] and its characteristic degradation pattern (C-terminal/mid-region ratio < 1.0) [2] provide two orthogonal, quantifiable parameters to validate assay specificity and sensitivity, ensuring accurate measurement of C-terminal ACTH fragments in complex biological matrices like plasma.

In Vitro Study of Stress-Related Sleep Disorders

Employ Afplef-OH as a non-functional, C-terminal marker in in vitro models of stress and sleep. Given its lack of steroidogenic antagonism (unlike ACTH 6-24) [1], it serves as a specific tool to investigate the role of the ACTH C-terminal domain in non-canonical pathways relevant to stress-related sleep disorders [2] without confounding effects on melanocortin receptor signaling.

Antibody Screening and Epitope Mapping

Use Afplef-OH as a control peptide in epitope mapping studies. Its weak, quantifiable cross-reactivity (10%) with anti-CLIP antibodies [1] confirms that the epitope recognized by these antibodies lies within the ACTH (18-39) sequence and not the extreme C-terminus. This makes it an essential tool for discerning antibody specificity against the pro-opiomelanocortin (POMC) protein family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afplef-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.